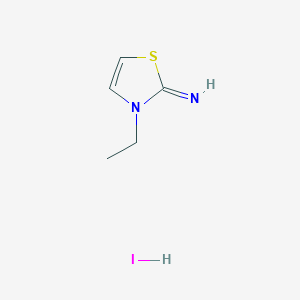

3-Ethyl-1,3-thiazol-2-imine;hydroiodide

描述

3-Ethyl-1,3-thiazol-2-imine hydroiodide is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 3-position and an imine functional group at the 2-position, paired with a hydroiodide counterion. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic hydroiodide moiety.

属性

IUPAC Name |

3-ethyl-1,3-thiazol-2-imine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.HI/c1-2-7-3-4-8-5(7)6;/h3-4,6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQHCIQBHNAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CSC1=N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-thiazol-2-imine;hydroiodide typically involves the reaction of 3-ethyl-1,3-thiazol-2-imine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反应分析

Types of Reactions

3-Ethyl-1,3-thiazol-2-imine;hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

科学研究应用

Key Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Forms thiazolidine derivatives.

- Substitution : Involves nucleophilic substitution where iodine is replaced by other nucleophiles.

These reactions are generally conducted under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Biological Activities

Research indicates that 3-Ethyl-1,3-thiazol-2-imine; hydroiodide exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains. For instance, compounds derived from thiazoles often demonstrate significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interact with specific enzymes or proteins involved in cell proliferation and survival pathways .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Research is ongoing to assess its efficacy as a treatment for various diseases, including infections and cancers. Preliminary studies have indicated that derivatives of thiazole compounds can serve as effective inhibitors for viral proteases, such as those associated with SARS-CoV-2 .

Industrial Applications

In industrial settings, 3-Ethyl-1,3-thiazol-2-imine; hydroiodide is utilized in:

- Material Development : It serves as a building block for synthesizing more complex thiazole derivatives with enhanced properties.

- Catalysis : The compound acts as a catalyst in several chemical reactions, facilitating the development of new materials and chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 3-Ethyl-1,3-thiazol-2-imine; hydroiodide. The results demonstrated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the disc diffusion method, revealing that certain derivatives had higher activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of thiazole derivatives on various cell lines (e.g., MCF7 for breast cancer). The findings indicated that some derivatives induced apoptosis effectively at lower concentrations than conventional chemotherapeutics. The mechanism was linked to the modulation of apoptotic pathways through enzyme inhibition .

作用机制

The mechanism of action of 3-Ethyl-1,3-thiazol-2-imine;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key differences between 3-ethyl-1,3-thiazol-2-imine hydroiodide and analogous compounds:

*Estimated based on 3-methyl analog () adjusted for ethyl substitution.

Key Observations:

- Substituent Effects : Replacing the methyl group in 3-methyl derivatives with ethyl increases molecular weight by ~14 g/mol and may enhance lipophilicity .

- Core Heterocycle : Benzothiazole derivatives (e.g., 3,3'-diethylthiadicarbocyanine iodide) exhibit extended conjugation, leading to higher molecular weights and applications in photochemistry .

Physicochemical and Functional Properties

- Solubility : Hydroiodide salts (e.g., 2-phenylethylamine hydroiodide) generally exhibit improved aqueous solubility compared to free bases, a trait likely shared by 3-ethyl-1,3-thiazol-2-imine hydroiodide .

- Stability : Ionic compounds like thiomorpholine hydroiodide (SMORI) demonstrate stability in polar solvents, suggesting similar behavior for the target compound .

- Biological Activity : Thiazole and benzothiazole derivatives are explored for biological activities. For example, Singh et al. (2006) corrected misidentified reaction products to reveal thiazolidene-2-imines, underscoring the importance of structural accuracy in bioactivity studies .

生物活性

Overview

3-Ethyl-1,3-thiazol-2-imine;hydroiodide is a thiazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. The thiazole ring structure contributes significantly to its reactivity and biological properties, making it a subject of extensive research.

The synthesis of this compound typically involves the reaction of 3-ethyl-1,3-thiazol-2-imine with hydroiodic acid. This process is conducted under controlled conditions to optimize yield and purity, often utilizing solvents like ethanol or methanol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It can inhibit specific enzymes and proteins, leading to effects such as microbial growth inhibition and apoptosis induction in cancer cells.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, thiazole compounds have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance antimicrobial potency .

Anticancer Properties

Research has also focused on the anticancer potential of thiazole derivatives. Compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cell lines. For example, a study indicated that certain thiazole derivatives exhibited IC50 values in the low micromolar range against various cancer types . The mechanism often involves the induction of apoptosis through modulation of key signaling pathways.

Case Studies and Research Findings

- Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity. One particular analogue displayed a median effective dose (ED50) significantly lower than standard medications, suggesting that structural modifications can lead to enhanced therapeutic profiles .

- Antimalarial Activity : Thiazole analogs were evaluated for their activity against Plasmodium falciparum. The SAR study revealed that specific substitutions on the thiazole ring improved antimalarial potency while maintaining low cytotoxicity in mammalian cells .

- Leishmanicidal Activity : Hybrid compounds incorporating thiazole moieties were tested against Leishmania infantum. Results showed promising leishmanicidal activity with low toxicity towards host cells, indicating potential for developing new treatments for leishmaniasis .

Data Table: Summary of Biological Activities

| Biological Activity | Compound Type | Mechanism | Key Findings |

|---|---|---|---|

| Antimicrobial | Thiazole Derivatives | Enzyme Inhibition | Effective against multiple bacterial strains |

| Anticancer | Thiazole Analogues | Apoptosis Induction | Significant cytotoxicity against cancer cell lines |

| Anticonvulsant | Thiazole Derivatives | CNS Modulation | Lower ED50 compared to standard drugs |

| Antimalarial | Thiazole Analogues | Parasite Inhibition | High potency with low cytotoxicity |

| Leishmanicidal | Hybrid Thiazoles | Parasite Targeting | Promising results with low toxicity |

常见问题

Q. What are the common synthetic routes for 3-Ethyl-1,3-thiazol-2-imine;hydroiodide, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via coupling reactions catalyzed by tertiary amine hydroiodides (e.g., Et3N·HI), which minimize byproduct formation under mild conditions . Another approach involves cyclization of thiourea derivatives with α-bromoacetophenones in ethanol, yielding hydrobromide intermediates that can be converted to hydroiodides through ion exchange . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Purity is optimized via recrystallization or column chromatography, with monitoring by TLC or HPLC .

Q. How are spectroscopic techniques (e.g., NMR, FT-IR) employed to confirm the structure of 3-Ethyl-1,3-thiazol-2-imine derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups such as C=N (1600–1680 cm<sup>−1</sup>) and S-C=N (thiazole ring, ~680 cm<sup>−1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinguishes ethyl substituents (δH 1.2–1.4 ppm for CH3, δC 12–15 ppm) and imine protons (δH 8.5–9.5 ppm). Aromatic protons in aryl-substituted derivatives appear at δH 6.5–8.0 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for methylharmol derivatives) confirm molecular weight, while fragmentation patterns validate structural motifs .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of 3-Ethyl-1,3-thiazol-2-imine derivatives?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to target proteins like angiotensin II receptors. For example, derivatives with prop-2-en-1-yl substituents show enhanced interactions with hydrophobic pockets, correlating with in vivo antihypertensive activity. Scoring functions (e.g., binding energy ≤−7.0 kcal/mol) guide prioritization of synthetic targets . Validation involves comparing docking results with experimental IC50 values from radioligand assays .

Q. What strategies resolve contradictions in reaction yields or selectivity for thiazole-imine syntheses?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., oxidation vs. cyclization). For example, iodine in hydroiodide salts may act as both a catalyst and oxidant, requiring strict control of stoichiometry and reaction time . Statistical optimization (e.g., Design of Experiments) identifies critical factors like pH, solvent polarity, and temperature. Case study: In the synthesis of 3-aryl benzo[d]thiazole-2(3H)-imines, sodium tert-butoxide concentration was found to inversely correlate with byproduct formation .

Q. How do solvent and catalyst selection impact the scalability of thiazole-imine synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation .

- Catalysts : Immobilized enzymes (e.g., lipases) enable greener synthesis of oxazolidinone analogs, reducing metal contamination. For hydroiodide salts, Et3N·HI offers recyclability via acid-base extraction .

Scalability is validated using kinetic models (e.g., pseudo-first-order kinetics for consecutive reactions) and process analytical technology (PAT) for real-time monitoring .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing spectroscopic or biological assay data?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in FT-IR or NMR datasets to identify structural outliers .

- Dose-Response Curves : Nonlinear regression (e.g., Hill equation) calculates EC50/IC50 values for bioactivity studies. For example, antihypertensive effects are quantified using ANOVA with post-hoc Tukey tests to compare compound efficacy .

- Error Propagation : Uncertainties in yield or purity are reported as ±SD from triplicate experiments, with significance thresholds set at p < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。